molecular formula C10H8INO B11839276 4-(Iodomethyl)-2-phenyloxazole CAS No. 33162-08-2

4-(Iodomethyl)-2-phenyloxazole

Cat. No.: B11839276
CAS No.: 33162-08-2
M. Wt: 285.08 g/mol
InChI Key: AUXXYEOGNXWTJT-UHFFFAOYSA-N
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Description

Nucleophilic Substitution and Derivatization

The electron-withdrawing nature of the oxazole (B20620) ring enhances the reactivity of the adjacent iodomethyl group towards nucleophilic attack. This allows for the straightforward introduction of a range of functional groups.

The facile displacement of the iodide in 4-(iodomethyl)-2-phenyloxazole allows for the synthesis of a diverse array of derivatives. Reactions with various nucleophiles such as amines, alkoxides, and thiolates provide access to 2-alkylamino-, 2-alkoxy-, and 2-alkylthio-(methyl) oxazoles, respectively. nih.gov These substitution reactions are typically carried out in the presence of a suitable base to neutralize the hydrogen iodide formed during the reaction. The resulting compounds are of interest due to their potential applications as intermediates in medicinal chemistry. nih.gov

For instance, the reaction of this compound with a primary amine, such as ethylamine, in a suitable solvent like tetrahydrofuran (B95107) (THF) and in the presence of a non-nucleophilic base like potassium carbonate, would yield 4-(ethylaminomethyl)-2-phenyloxazole. Similarly, reaction with sodium methoxide (B1231860) would produce 4-(methoxymethyl)-2-phenyloxazole, and reaction with sodium thiophenoxide would lead to the formation of 4-(phenylthiomethyl)-2-phenyloxazole. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions

Nucleophile Reagent Example Product Class
Amine Ethylamine Alkylamino-methyl Oxazole
Alkoxide Sodium Methoxide Alkoxy-methyl Oxazole

The reaction of this compound with an azide (B81097) salt, typically sodium azide, provides a straightforward route to 4-(azidomethyl)-2-phenyloxazole. ntu.edu.sg This nucleophilic substitution reaction proceeds by the displacement of the iodide ion by the azide anion. The reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the dissolution of the azide salt and promote the SN2 reaction mechanism. ntu.edu.sg

The resulting azidomethyl oxazoles are valuable synthetic intermediates. The azide group can participate in a variety of subsequent transformations, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to form 1,2,3-triazoles. This versatility makes 4-(azidomethyl)-2-phenyloxazole a useful building block in the synthesis of more complex heterocyclic systems. researchgate.net

Table 2: Synthesis of 4-(Azidomethyl)-2-phenyloxazole

Reactant Reagent Solvent Product

The iodomethyl group of this compound is an effective electrophile for the C-alkylation of stabilized carbanions, such as those derived from malonic esters. nih.gov In a typical reaction, a base, such as sodium ethoxide or potassium carbonate, is used to deprotonate the active methylene (B1212753) compound, generating the nucleophilic enolate. This enolate then attacks the electrophilic carbon of the iodomethyl group, displacing the iodide and forming a new carbon-carbon bond.

For example, the reaction of this compound with diethyl malonate in the presence of a base will yield diethyl 2-((2-phenyloxazol-4-yl)methyl)malonate. This product can then be further manipulated, for instance, through hydrolysis and decarboxylation, to introduce a propanoic acid side chain at the 4-position of the oxazole ring. This strategy has been utilized in the synthesis of non-steroidal anti-inflammatory drugs like Oxaprozin. nih.govnih.gov

Table 3: Alkylation with Diethyl Malonate

Reactants Base Product

Carbon-Carbon Bond Forming Processes

Beyond nucleophilic substitution, this compound is a valuable substrate for more complex carbon-carbon bond-forming reactions, enabling the extension of the carbon framework and the synthesis of more elaborate molecular architectures.

The reductive coupling of this compound with carbonyl compounds, such as aldehydes, can be effectively achieved using samarium(II) iodide (SmI₂) under Barbier conditions. nih.govnih.gov In this one-pot reaction, the samarium(II) iodide reductively couples the organoiodide and the carbonyl compound to form a new carbon-carbon bond and a secondary alcohol. nih.govresearchgate.net

This method provides a direct route for the incorporation of the intact 2-phenyloxazole-4-methanol moiety into other molecules. nih.gov For instance, the reaction of this compound with an aliphatic aldehyde in the presence of samarium(II) iodide in a solvent like THF would yield the corresponding 1-(2-phenyloxazol-4-yl)alkan-2-ol. nih.govnih.gov The reaction is known for its mild conditions and high chemoselectivity. nih.govresearchgate.net

Table 4: Example of a Barbier Coupling Reaction

Reactants Reagent Product

While the iodomethyl group itself is not typically the direct site of traditional palladium-catalyzed cross-coupling reactions, the 2-phenyloxazole (B1349099) core can be functionalized using these powerful methods. semanticscholar.org For instance, if the phenyl ring at the 2-position or the oxazole ring itself bears a suitable halide or triflate, cross-coupling reactions such as Suzuki, Stille, or Heck couplings can be employed to introduce new carbon-carbon or carbon-heteroatom bonds. semanticscholar.orgresearchgate.net

Furthermore, derivatives of this compound can be prepared to participate in such reactions. For example, conversion of the iodomethyl group to a phosphonium (B103445) salt would allow for Wittig-type reactions to form alkenyl-substituted oxazoles. nih.gov The development of cross-coupling methodologies has significantly expanded the synthetic utility of the oxazole ring system, allowing for late-stage diversification of complex molecules. semanticscholar.org

Table 5: Mentioned Chemical Compounds

Compound Name
This compound
4-(Ethylaminomethyl)-2-phenyloxazole
4-(Methoxymethyl)-2-phenyloxazole
4-(Phenylthiomethyl)-2-phenyloxazole
4-(Azidomethyl)-2-phenyloxazole
Diethyl 2-((2-phenyloxazol-4-yl)methyl)malonate
Oxaprozin
1-(2-Phenyloxazol-4-yl)alkan-2-ol
Ethanamine
Tetrahydrofuran
Potassium Carbonate
Sodium Methoxide
Sodium Thiophenoxide
Sodium Azide
Dimethylformamide
Dimethyl Sulfoxide
Diethyl Malonate
Sodium Ethoxide
Samarium(II) Iodide
Hydrogen Iodide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33162-08-2

Molecular Formula

C10H8INO

Molecular Weight

285.08 g/mol

IUPAC Name

4-(iodomethyl)-2-phenyl-1,3-oxazole

InChI

InChI=1S/C10H8INO/c11-6-9-7-13-10(12-9)8-4-2-1-3-5-8/h1-5,7H,6H2

InChI Key

AUXXYEOGNXWTJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)CI

Origin of Product

United States

Synthetic Methodologies for 4 Iodomethyl 2 Phenyloxazole and Analogous Iodomethyl Oxazoles

Direct Synthetic Approaches to 4-(Iodomethyl)-2-phenyloxazole

Direct approaches aim to construct the target molecule or a very close precursor with the iodomethyl group already incorporated or formed during the primary reaction sequence. These methods can be broadly categorized into the regioselective iodination of a pre-formed oxazole (B20620) ring and cyclization reactions where the iodomethyl moiety is introduced via one of the starting materials.

Regioselective Iodination of Precursor Oxazoles

This strategy involves the direct functionalization of a precursor oxazole, typically 4-methyl-2-phenyloxazole. The key challenge is to achieve selective iodination at the methyl group rather than on the oxazole or phenyl rings.

A powerful method for the regioselective functionalization of heterocycles is through metalation, which significantly enhances the nucleophilicity of a specific carbon atom. acs.org In the context of synthesizing this compound, this involves the deprotonation of the methyl group of 4-methyl-2-phenyloxazole.

The process begins with the treatment of the starting material with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), at low temperatures (typically -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). The strong base selectively abstracts a proton from the C4-methyl group, which is the most acidic C-H bond due to the electron-withdrawing nature of the adjacent oxazole ring. This generates a highly reactive lithiated intermediate, (2-phenyloxazol-4-yl)methyllithium.

This intermediate is then "quenched" by the addition of an electrophilic iodine source, most commonly molecular iodine (I₂). The nucleophilic carbanion attacks the iodine molecule, displacing an iodide ion and forming the desired C-I bond to yield this compound. This method offers high regioselectivity and is a cornerstone of heterocyclic functionalization. nih.gov

Table 1: Reaction Conditions for Metalation-Induced Iodination

StepReagentSolventTemperaturePurpose
Metalation n-Butyllithium (n-BuLi) or LDATetrahydrofuran (THF)-78 °CDeprotonation of the C4-methyl group to form a lithiated intermediate.
Quenching Molecular Iodine (I₂)Tetrahydrofuran (THF)-78 °C to room temp.Introduction of the iodine atom to form the final product.

Cyclization Reactions Incorporating the Iodomethyl Moiety

An alternative direct approach involves forming the oxazole ring from acyclic precursors where one of the building blocks already contains the necessary iodomethyl group or a precursor that can be readily converted to it.

The synthesis of oxazoles from amide precursors is a well-established methodology. mdpi.com In this approach, a substituted benzamide (B126) can be reacted with a suitable three-carbon building block that carries the iodomethyl functionality. For instance, the condensation of benzamide with a 1,3-dihalopropan-2-one derivative, where one of the halogens is iodine, can lead to the formation of the oxazole ring. The reaction typically proceeds via initial N-alkylation of the amide followed by an intramolecular cyclization and dehydration sequence, often promoted by a dehydrating agent or heat. The choice of reagents and reaction conditions is crucial to ensure the stability of the C-I bond throughout the synthesis. nih.gov

The Hantzsch oxazole synthesis and the Robinson-Gabriel synthesis are classic methods that utilize α-haloketones. mdpi.com To directly synthesize this compound, one could employ an α-iodomethyl ketone derivative. For example, the reaction of benzamide with 1,3-dichloroacetone (B141476) is a common route to 4-(chloromethyl)-2-phenyloxazole. A parallel strategy using 1-chloro-3-iodoacetone or 1,3-diiodoacetone (B132185) would theoretically yield the corresponding 4-(iodomethyl) derivative. researchgate.net

The reaction involves the nucleophilic attack of the amide oxygen onto the carbonyl carbon of the α-haloketone, followed by cyclization and dehydration. The reactivity differences between the halogens can be exploited for regioselective cyclization.

Indirect Pathways via Halomethyl Precursors and Halogen Exchange

Indirect methods are often more practical and widely used. These pathways involve the synthesis of a more stable halomethyl-substituted oxazole, typically a chloromethyl or bromomethyl analog, which is then converted to the desired iodomethyl compound in a subsequent step.

This transformation is most famously achieved through the Finkelstein reaction . iitk.ac.inwikipedia.org This reaction is a classic SN2 nucleophilic substitution that involves treating an alkyl chloride or bromide with an excess of sodium iodide (NaI) in a suitable solvent, most commonly acetone. organic-chemistry.org

The synthesis of the precursor, 4-(chloromethyl)-2-phenyloxazole or 4-(bromomethyl)-2-phenyloxazole, is readily accomplished via established methods, such as the reaction of benzamide with 1,3-dichloroacetone or 1,3-dibromoacetone, respectively. Once the precursor is obtained and purified, it is subjected to the Finkelstein conditions.

The reaction's success hinges on Le Châtelier's principle. Sodium iodide is soluble in acetone, whereas the resulting sodium chloride (NaCl) or sodium bromide (NaBr) is not. wikipedia.org The precipitation of these sodium halide salts from the reaction mixture drives the equilibrium towards the formation of the alkyl iodide, often resulting in high yields of this compound. iitk.ac.inwikipedia.org The reaction is typically performed at reflux temperature to ensure a sufficient reaction rate. iitk.ac.in This halogen exchange method is highly efficient and represents one of the most reliable routes to iodomethyl-substituted heterocycles. nih.gov

Table 2: Typical Conditions for the Finkelstein Reaction

PrecursorReagentSolventConditionKey Feature
4-(Chloromethyl)-2-phenyloxazoleSodium Iodide (NaI)AcetoneRefluxPrecipitation of NaCl drives the reaction to completion. wikipedia.org
4-(Bromomethyl)-2-phenyloxazoleSodium Iodide (NaI)AcetoneRefluxPrecipitation of NaBr drives the reaction to completion. wikipedia.org

Synthesis of 2-(Halomethyl)oxazole Intermediates

A key strategy for constructing halomethyl oxazoles involves the reaction of azirine intermediates with a haloacyl halide. beilstein-journals.orgnih.gov This approach has been effectively implemented in continuous-flow systems, which allow for the safe handling of potentially unstable intermediates. nih.gov The process typically begins with the thermolysis of a vinyl azide (B81097) to generate a highly reactive azirine. beilstein-journals.org This intermediate is not isolated but is immediately reacted with a haloacetyl halide, such as bromoacetyl bromide, to form the 2-(halomethyl)oxazole ring. beilstein-journals.orgnih.gov This method is particularly useful for producing 2-(bromomethyl)oxazoles, which are versatile precursors for further functionalization. nih.gov

Nucleophilic Displacement for Halogen Conversion (e.g., Chloromethyl to Iodomethyl)

The conversion of chloromethyl or bromomethyl oxazoles into the corresponding iodomethyl derivative is typically achieved through a nucleophilic displacement reaction, commonly known as the Finkelstein reaction. This process involves treating the chloro- or bromomethyl compound with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent like acetone. The reaction is driven by the precipitation of the less soluble sodium or potassium chloride/bromide in acetone, shifting the equilibrium towards the formation of the iodoalkane.

2-(Halomethyl)-4,5-diaryloxazoles have been shown to be effective substrates for a variety of substitution reactions, reacting with nucleophiles such as amines, alkoxides, and thiolates. nih.gov This reactivity underscores their utility as scaffolds for synthetic elaboration at the 2-position. nih.gov The principle is directly applicable for converting a precursor like 4-(chloromethyl)-2-phenyloxazole or 4-(bromomethyl)-2-phenyloxazole into the target compound, this compound.

Table 1: Examples of Nucleophilic Displacement on Halomethyl Oxazoles
Halomethyl Oxazole PrecursorNucleophile/ReagentProductReaction Type
2-(Bromomethyl)oxazoleSodium Azide (NaN₃)2-(Azidomethyl)oxazoleAzide Substitution nih.gov
2-(Chloromethyl)-4,5-diphenyloxazoleDiethyl Malonate AnionDiethyl 2-((4,5-diphenyl-1,3-oxazol-2-yl)methyl)malonateC-Alkylation nih.gov
4-(Chloromethyl)-2-phenyloxazoleSodium Iodide (NaI) in AcetoneThis compoundFinkelstein Halogen Exchange

Advanced Synthetic Strategies Applicable to Iodomethyl Oxazoles

Modern organic synthesis has introduced several advanced methodologies that can be adapted for the construction of the substituted oxazole core, providing alternative pathways to iodomethyl oxazoles.

Hypervalent-Iodine-Mediated Oxidative Cycloaddition Reactions

Hypervalent iodine reagents have gained prominence as powerful tools for oxidative transformations in organic synthesis. thieme-connect.comnsf.gov These reagents can mediate the oxidative cyclization of various substrates to form oxazole and oxazoline (B21484) rings. thieme-connect.comnsf.gov One prominent strategy involves the iodine(III)-mediated oxidative cycloisomerization of N-propargyl amides. benthamdirect.comeurekaselect.com In these reactions, the hypervalent iodine species acts as both an activator for the carbon-carbon triple bond and, in some cases, as a donor of heteroatomic functional groups. benthamdirect.comeurekaselect.com This metal-free approach offers advantages such as low toxicity, high stability, and ease of handling. eurekaselect.com By selecting an appropriately substituted N-propargyl amide, this methodology can be used to construct the 2-phenyl-oxazole core, which can then be functionalized at the 4-position to install the iodomethyl group in a subsequent step.

Continuous Flow Synthesis Protocols for Halomethyl Oxazoles

Continuous-flow chemistry offers significant advantages for multi-step syntheses, particularly those involving unstable intermediates or requiring precise control over reaction conditions. beilstein-journals.orgnih.gov An integrated, three-step continuous-flow process has been developed for the efficient production of 2-(azidomethyl)oxazoles, which proceeds via a key 2-(bromomethyl)oxazole intermediate. nih.gov

The automated sequence is as follows:

Azirine Formation: A solution of a vinyl azide is passed through a heated reactor to induce thermolysis, generating a transient azirine intermediate. beilstein-journals.orgnih.gov

Oxazole Ring Formation: The stream containing the azirine is immediately merged with a solution of bromoacetyl bromide, leading to the formation of the 2-(bromomethyl)oxazole. beilstein-journals.orgnih.gov

Nucleophilic Substitution: The resulting organic stream is then mixed with an aqueous solution of a nucleophile, such as sodium azide, to perform the halide displacement, yielding the final product. beilstein-journals.orgnih.gov

This protocol enables the synthesis of the halomethyl intermediate in excellent yield and with short residence times, demonstrating a powerful and scalable method for producing these valuable synthetic precursors. beilstein-journals.org

Modified Van Leusen Oxazole Synthesis for Substituted Oxazoles

The Van Leusen oxazole synthesis is a classical and robust method for creating the oxazole ring from aldehydes using tosylmethyl isocyanide (TosMIC). nih.govorganic-chemistry.org The conventional reaction involves the base-mediated condensation of an aldehyde with TosMIC to yield a 5-substituted oxazole. nih.govwikipedia.org

However, modifications to this protocol allow for the synthesis of more complex substitution patterns. A one-pot procedure has been developed for the synthesis of 4,5-disubstituted oxazoles by including an aliphatic halide along with the aldehyde and TosMIC. mdpi.com This variant expands the scope of the Van Leusen reaction, providing a route to oxazoles with substitution at the C4 position. By choosing an appropriate aldehyde (e.g., benzaldehyde), TosMIC, and a functionalized alkylating agent, this method could be adapted to build a 2-phenyl-4-(functionalized-methyl)oxazole, which could then be converted to the desired iodomethyl derivative.

Table 2: Comparison of Advanced Synthetic Strategies for Oxazole Ring Formation
StrategyKey ReagentsPrimary Product TypeKey Advantages
Hypervalent-Iodine-MediationN-Propargyl Amides, Iodine(III) ReagentsSubstituted OxazolesMetal-free, mild conditions benthamdirect.comeurekaselect.com
Continuous Flow SynthesisVinyl Azides, Bromoacetyl Bromide2-(Bromomethyl)oxazolesSafe handling of intermediates, scalable beilstein-journals.orgnih.gov
Modified Van Leusen SynthesisAldehydes, TosMIC, Alkyl Halides4,5-Disubstituted OxazolesOne-pot procedure, operational simplicity mdpi.com
Transition Metal CatalysisVaries (e.g., Diazoketones, Nitriles, Alkynes)Variably Substituted OxazolesHigh efficiency, selectivity, mild conditions researchgate.net

Transition Metal-Catalyzed Coupling Reactions for Oxazole Ring Construction

Transition metal-catalyzed reactions are among the most powerful and versatile methods for constructing heterocyclic rings, offering high efficiency and selectivity under mild conditions. researchgate.net Various protocols using catalysts based on copper, nickel, and palladium have been developed for oxazole synthesis.

Copper Catalysis: Copper(II) triflate has been used to catalyze the reaction between diazoketones and amides to form 2,4-disubstituted oxazoles. tandfonline.com Another copper-catalyzed approach involves the reaction of 1-alkynes with acyl azides. tandfonline.com

Nickel Catalysis: Nickel complexes can catalyze the cross-coupling of 2-methylthio-oxazole with various organozinc reagents to produce 2-substituted oxazoles. acs.org

Palladium Catalysis: Palladium catalysts, such as Pd(PPh₃)₄, are effective for the direct arylation of the oxazole ring. tandfonline.com Furthermore, the Suzuki-Miyaura coupling reaction provides a powerful method for creating C-C bonds, enabling the synthesis of 2,4,5-trisubstituted oxazoles. tandfonline.com

These transition metal-mediated strategies provide multiple avenues for assembling the 2-phenyloxazole (B1349099) core with a suitable functional group at the 4-position, which can serve as a handle for subsequent elaboration into the iodomethyl group.

Reactivity and Chemical Transformations of 4 Iodomethyl 2 Phenyloxazole

Phosphorus Chemistry of the Iodomethyl Group

The carbon-iodine bond in the iodomethyl group of 4-(iodomethyl)-2-phenyloxazole is susceptible to nucleophilic attack by phosphorus compounds, leading to the formation of new phosphorus-carbon bonds. This reactivity is central to the synthesis of phosphonates and phosphonium (B103445) salts.

Arbuzov Reaction for Phosphonate (B1237965) Synthesis

The Arbuzov reaction is a widely utilized method for the synthesis of phosphonates from alkyl halides and trialkyl phosphites. organic-chemistry.orgwikipedia.org In the case of this compound, the reaction proceeds through the nucleophilic attack of the phosphite (B83602) on the iodomethyl group. This initial step forms a phosphonium salt intermediate. The displaced iodide anion then attacks one of the alkyl groups of the phosphite, resulting in the formation of the corresponding dialkyl (2-phenyloxazol-4-yl)methylphosphonate and an alkyl iodide. wikipedia.org

This transformation is a valuable tool for introducing a phosphonate moiety onto the oxazole (B20620) scaffold, which can then be used in further synthetic manipulations, such as the Horner-Wadsworth-Emmons reaction. The general mechanism involves the conversion of a trivalent phosphorus ester to a pentavalent phosphorus species. wikipedia.org

Table 1: Arbuzov Reaction of this compound

ReactantProductKey Transformation
This compoundDialkyl (2-phenyloxazol-4-yl)methylphosphonateC-I bond cleavage and C-P bond formation
Trialkyl phosphiteAlkyl iodideDealkylation of the phosphonium intermediate

Reactions with Phosphines (e.g., Tri-n-butylphosphine)

The iodomethyl group of this compound also reacts with phosphines, such as tri-n-butylphosphine, to form phosphonium salts. Tri-n-butylphosphine is a colorless to yellowish liquid with a strong, garlic-like odor. nih.gov In this reaction, the lone pair of electrons on the phosphorus atom of the phosphine (B1218219) attacks the electrophilic carbon of the iodomethyl group, displacing the iodide ion and forming a stable phosphonium salt.

These phosphonium salts can serve as precursors for the generation of ylides, which are important reagents in Wittig-type reactions for the formation of carbon-carbon double bonds. The reactivity of phosphines in this context allows for the functionalization of the 4-position of the 2-phenyloxazole (B1349099) ring system.

Heterocyclic Ring Transformations

The oxazole ring in this compound can undergo various transformations, leading to the formation of different heterocyclic structures. These rearrangements and cycloaddition reactions expand the synthetic utility of the parent compound.

Rearrangements Leading to Alternative Heterocycles (e.g., Thiazolines)

Under certain conditions, oxazoles can be converted into other five-membered heterocycles. For instance, treatment of oxazolines with phosphorus pentasulfide (P₂S₅) can lead to the formation of the corresponding thiazolines. rsc.org While this specific reaction with this compound is not detailed in the provided search results, the general principle of oxazole to thiazole (B1198619) conversion is an established transformation in heterocyclic chemistry. This type of rearrangement typically involves the replacement of the ring oxygen atom with a sulfur atom.

Cycloaddition and Retro-cycloaddition Sequences (e.g., Formation of Furans and Pyridines)

Oxazoles can participate as dienes in Diels-Alder reactions, a type of [4+2] cycloaddition, with various dienophiles. libretexts.org This reactivity allows for the construction of new ring systems. For example, the reaction of an oxazole with a dienophile can lead to a bicyclic intermediate which can then undergo a retro-Diels-Alder reaction, often with the loss of a small molecule, to afford a new heterocyclic or aromatic system, such as a furan (B31954) or a pyridine (B92270) derivative. researchgate.netmanchester.ac.uk

The specific cycloaddition behavior of this compound would depend on the nature of the dienophile and the reaction conditions. The formation of furans and pyridines from oxazole precursors is a known synthetic strategy. nih.govnih.gov For instance, the reaction of 4-phenyloxazole (B1581195) with certain dienophiles can lead to the formation of 3,4-disubstituted furan derivatives. researchgate.net Similarly, cycloaddition reactions of oxazoles with alkynes can yield pyridine derivatives.

Role of 4 Iodomethyl 2 Phenyloxazole As a Key Synthetic Building Block

Applications in Complex Molecule and Natural Product Synthesis

The utility of 4-(Iodomethyl)-2-phenyloxazole is prominently demonstrated in the field of total synthesis, where complex, biologically active molecules are constructed from simpler, readily available starting materials.

One of the most significant applications of iodomethyl oxazole (B20620) derivatives is in the total synthesis of Phorboxazole A, a marine natural product with exceptionally potent cytostatic activity. nih.govsci-hub.se The complex structure of Phorboxazole A necessitates a convergent synthetic strategy, where large, independently synthesized fragments of the molecule are coupled together in the later stages. nih.govorganic-chemistry.org

In several synthetic routes to Phorboxazole A, an iodomethyl oxazole unit, structurally related to this compound, is used to introduce the oxazole ring and link different parts of the carbon skeleton. A key reaction in this context is the Nozaki-Hiyama-Kishi (NHK) or a similar Barbier-type coupling reaction. In this process, the iodomethyl oxazole is treated with a chromium(II) or samarium(II) reagent to form an organometallic intermediate, which then adds to an aldehyde on another fragment of the molecule. This C-C bond-forming reaction effectively stitches together two complex molecular pieces, highlighting the role of the iodomethyl oxazole as a critical linchpin. nih.gov This approach has been instrumental in assembling the C29-C46 side chain and coupling it to the macrocyclic core of the molecule. nih.gov

Table 1: Key Features of Iodomethyl Oxazole in Phorboxazole A Synthesis

FeatureDescriptionSignificance in Synthesis
Oxazole CoreA stable, five-membered heterocyclic ring.Provides a structurally rigid and biomimetically relevant unit within the target molecule. sci-hub.se
Iodomethyl Group (-CH₂I)A reactive alkyl halide functional group.Serves as an excellent electrophilic handle for C-C bond formation via reactions like Barbier-type couplings.
Convergent CouplingStrategy of joining large, pre-synthesized fragments.Increases overall efficiency and allows for late-stage diversification of analogues. nih.gov

Beyond specific natural products, this compound is a valuable precursor for the development of advanced macrocyclic structures. Macrocycles are of great interest in medicinal chemistry due to their ability to bind to challenging protein targets with high affinity and selectivity, often by adopting a pre-organized conformation that minimizes the entropic penalty of binding. mdpi.com

The oxazole moiety itself is a common feature in many natural and synthetic macrocycles, where it imparts structural stability. mdpi.com The iodomethyl group on the 2-phenyloxazole (B1349099) scaffold provides a convenient attachment point for long chains that can be later cyclized. For instance, the iodine can be displaced by a nucleophile at one end of a linear precursor. The other end of the precursor can then react with a functional group elsewhere on the molecule to form the large ring. This strategy allows for the modular construction of diverse macrocyclic libraries for applications in drug discovery and materials science. nih.govnih.govju.edu.sa

Scaffolds for Functional Molecule Design

The inherent reactivity and structural features of this compound make it an excellent starting point, or scaffold, for the design and synthesis of a variety of functional molecules.

The 2-phenyloxazole unit can be viewed as a stable core upon which more complex heterocyclic systems can be built. The iodomethyl group is a key reactive center for these transformations. As a primary alkyl iodide, it is highly susceptible to Sₙ2 reactions with a wide range of nucleophiles. This reactivity can be harnessed to append new rings onto the oxazole core.

For example, reaction with dinucleophilic species can lead to the formation of fused or spiro-heterocyclic systems. The versatility of this approach allows chemists to rapidly generate libraries of novel heterocyclic compounds from a single, common intermediate. chemmethod.com These new frameworks are often explored for their potential biological activities.

Table 2: Potential Heterocyclic Frameworks from this compound

Reactant/NucleophileIntermediate Functional GroupPotential Resulting Heterocycle
Sodium Azide (B81097) (NaN₃)Azidomethyl (-CH₂N₃)Triazoles (via cycloaddition)
Primary Amines (R-NH₂)Secondary Amine (-CH₂NHR)Piperazines, Diazepines (with a second electrophile)
ThioureaIsothiouronium SaltThiazoles, Thiazines
Malonic EstersSubstituted Propyl ChainPyridinones, Dihydropyrans (after further steps)

While direct conversion is not the most common route, this compound can serve as a precursor for intermediates used in the synthesis of substituted pyrimidinones. Pyrimidine and pyrimidinone cores are foundational structures in medicinal chemistry and are present in numerous bioactive compounds. nih.gov

A plausible synthetic pathway involves the conversion of the iodomethyl group into a different functionality that is more directly suited for pyrimidinone ring formation. For instance, the iodide can be displaced to install an amine or an amidine precursor. This new intermediate, containing the 2-phenyloxazole moiety, could then undergo a cyclocondensation reaction with a 1,3-dicarbonyl compound or its equivalent, a well-established method for constructing the pyrimidinone ring system. nih.gov This multi-step process allows the stable and sterically defined 2-phenyloxazole group to be incorporated as a substituent on the final pyrimidinone framework, thereby influencing its pharmacological properties.

The application of this compound in the design of precursors for prostanoid analogues represents a more specialized and less documented area of its utility. Prostanoids are a class of lipid-derived signaling molecules with a core cyclopentane (B165970) ring. Synthetic analogues are important therapeutic agents.

In this context, the 2-phenyloxazole group could be employed as a bioisostere for other aromatic or heteroaromatic groups commonly found in prostanoid analogues, such as a phenyl ring in latanoprost (B1674536) or travoprost. The iodomethyl handle provides the synthetic connection point to attach one of the characteristic side chains of the prostanoid structure. The synthesis would involve a nucleophilic substitution or a cross-coupling reaction to join the this compound unit to the core cyclopentane structure or the other side chain of the prostanoid analogue. This would generate novel analogues where the oxazole ring's specific steric and electronic properties could modulate the compound's interaction with prostanoid receptors.

Strategic Importance in Chemical Building Block Libraries

The strategic inclusion of this compound in chemical building block libraries is pivotal for modern drug discovery efforts, particularly in the realms of diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD). Chemical libraries are vast collections of small molecules used in high-throughput screening to identify compounds that can modulate biological processes and serve as starting points for drug development. nih.govrsc.org The effectiveness of these libraries hinges on their structural diversity, which allows for the exploration of a wide swath of "chemical space" to find novel and potent bioactive agents. researchgate.net

This compound is a prime example of a "scaffold-based" building block, where a constant, medicinally relevant core—the 2-phenyloxazole moiety—is combined with a highly versatile reactive handle—the iodomethyl group. The 2-phenyloxazole scaffold itself is considered a "privileged structure" in medicinal chemistry, as it is a common feature in numerous compounds with a wide range of biological activities. nih.gov Its strategic value, however, is significantly amplified by the presence of the iodomethyl group.

The key to its importance lies in the superior reactivity of the carbon-iodine bond compared to carbon-bromine or carbon-chlorine bonds in nucleophilic substitution (SN2) reactions. Iodide is an excellent leaving group, making the methylene (B1212753) carbon of this compound highly electrophilic and susceptible to attack by a broad spectrum of nucleophiles. libretexts.org This enhanced reactivity is a critical advantage in the context of library synthesis, which often employs parallel synthesis techniques to rapidly generate hundreds or thousands of compounds.

The advantages conferred by the iodomethyl group include:

Broader Reaction Scope: A wider array of nucleophiles, including those that are weaker, can be successfully employed to create new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds.

Milder Reaction Conditions: Reactions can often be conducted under less harsh conditions, which helps to preserve the integrity of other functional groups within the nucleophile and the oxazole core.

Higher Yields and Purity: The increased reaction rate often leads to cleaner reactions with fewer side products, simplifying the purification process—a crucial factor in high-throughput parallel synthesis.

This high degree of reactivity makes this compound an ideal substrate for generating large, diverse libraries of 2-phenyloxazole derivatives. By reacting this single building block with a collection of diverse nucleophiles (e.g., amines, phenols, thiols, carboxylates), chemists can efficiently produce a library where the diversity is appended at the 4-methyl position, systematically exploring the structure-activity relationship (SAR) around the core scaffold.

The Finkelstein reaction, a classic halide exchange process, further underscores the strategic utility of iodo-derivatives. organic-chemistry.orgnih.gov While the corresponding 4-(chloromethyl)- or 4-(bromomethyl)-2-phenyloxazole can be synthesized, they can also be readily converted to the more reactive this compound in situ or in a separate step by treatment with an iodide salt like sodium iodide in acetone. organic-chemistry.orgscispace.com This allows for a flexible synthetic strategy where the most reactive building block is generated as needed to facilitate subsequent diversification reactions.

Below is an interactive data table illustrating the comparative reactivity and strategic value of 4-(halomethyl)-2-phenyloxazole building blocks for library synthesis.

Feature4-(Chloromethyl)- 2-phenyloxazole4-(Bromomethyl)- 2-phenyloxazole4-(Iodomethyl)- 2-phenyloxazoleStrategic Implication for Library Synthesis
Relative Reactivity in SN2 LowMediumHighThe high reactivity of the iodo-compound allows for a much broader range of nucleophiles to be used, maximizing the diversity of the resulting library. libretexts.org
Leaving Group Ability PoorGoodExcellentExcellent leaving group ability leads to faster reaction rates, which is ideal for the rapid synthesis protocols used in generating large compound libraries.
Typical Reaction Conditions Harsher (e.g., higher temperatures)ModerateMildMilder conditions are more compatible with a wider variety of functional groups, enabling the incorporation of more complex and diverse building blocks.
Suitability for Weak Nucleophiles LimitedModerateHighEnables the creation of derivatives that are inaccessible using less reactive chloro- or bromo-analogs, thereby expanding the accessible chemical space.
Generation via Finkelstein Rxn N/A (Precursor)N/A (Precursor)Yes (from Chloro/Bromo)Provides synthetic flexibility; less reactive precursors can be stored and activated to the highly reactive iodo-derivative just prior to diversification. nih.govscispace.com

Future Research Perspectives for 4 Iodomethyl 2 Phenyloxazole

Development of Sustainable and Economical Synthetic Pathways

The advancement of green chemistry principles is crucial for the future synthesis of oxazole (B20620) derivatives, including 4-(Iodomethyl)-2-phenyloxazole. Traditional synthetic methods often rely on hazardous reagents and solvents, leading to significant chemical waste. Future research will likely focus on developing more environmentally benign and cost-effective synthetic routes.

Key areas of investigation include:

Microwave and Ultrasound-Assisted Synthesis : These techniques can significantly reduce reaction times, improve product yields, and lower energy consumption compared to conventional heating methods. The application of ultrasonic irradiation, in particular, has been shown to be effective for synthesizing various heterocyclic compounds under mild conditions.

Green Catalysts and Solvents : The use of recyclable catalysts, such as magnetic iron oxide nanoparticles (Fe3O4-MNPs), and environmentally friendly solvents like water or deep-eutectic solvents, represents a significant step towards sustainability. Research into novel catalytic systems, such as those involving palladium/copper or nickel, could lead to more efficient and economical one-pot syntheses.

Table 1: Promising Sustainable Synthetic Methods for Oxazole Derivatives

Method Description Potential Advantages
Microwave-Assisted Synthesis Utilizes microwave energy to heat reactions. Reduced reaction times, increased yields, lower energy use.
Ultrasonication Employs high-frequency sound waves to promote chemical reactions. Short reaction times, high yields, mild reaction conditions.
Catalysis in Green Media Involves using recyclable catalysts like Fe3O4-MNPs in aqueous media. Environmentally friendly, catalyst can be recovered and reused.
Continuous Flow Synthesis Reactions are performed in a continuously flowing stream rather than a batch. Improved safety, scalability, and product consistency.

Unveiling Novel Reactivity Modes and Catalytic Applications

The this compound molecule possesses distinct reactive sites that are ripe for exploration. The iodomethyl group is an excellent leaving group, making the methylene (B1212753) carbon highly susceptible to nucleophilic substitution. This reactivity provides a gateway to a vast array of new derivatives. Future research is expected to systematically explore its reactions with a wide range of nucleophiles.

Potential reaction pathways to be investigated include:

Nucleophilic Substitution : Reactions with various amine, phenoxide, alkoxide, and sulfur-based nucleophiles can be used to synthesize libraries of novel compounds with potentially interesting biological or material properties. For instance, reaction with diethyl malonate is a key step in the synthesis of the anti-inflammatory drug Oxaprozin.

Diels-Alder Reactions : The oxazole ring itself can act as a diene in Diels-Alder reactions, particularly with electrophilic alkenes or alkynes. This powerful cycloaddition reaction can be used to construct more complex molecular architectures, such as substituted pyridines, which are precursors to Vitamin B6.

Organometallic Coupling : The iodomethyl group could potentially participate in various organometallic coupling reactions, further expanding the synthetic utility of this scaffold.

The resulting derivatives could also be investigated for their own catalytic potential, leveraging the stable and versatile oxazole core.

Table 2: Potential Reactions for Derivatization of this compound

Reaction Type Nucleophile/Reagent Potential Product Class
Amination Primary/Secondary Amines (e.g., morpholine, N-methylpiperazine) 4-(Aminomethyl)-2-phenyloxazoles
Etherification Alkoxides/Phenoxides (e.g., sodium methoxide (B1231860), 4-bromophenol) 4-(Alkoxymethyl)-2-phenyloxazoles / 4-(Aryloxymethyl)-2-phenyloxazoles
Thioetherification Thiolates (e.g., sodium thiophenoxide) 4-(Thioarylmethyl)-2-phenyloxazoles
Malonic Ester Synthesis Diethyl Malonate Precursors to oxazole-based carboxylic acids (e.g., Oxaprozin)
Diels-Alder Cycloaddition Electrophilic Alkenes Substituted Pyridines

Exploitation in Advanced Materials Science Applications (e.g., Scintillation Technology)

Oxadiazole and oxazole derivatives are recognized for their applications in materials science, including as components in scintillating materials and dyestuffs. Specifically, compounds with a 2,5-diphenyloxazole (B146863) (PPO) structure are well-known for their use as scintillators and wavelength shifters. Scintillators are materials that emit light when excited by ionizing radiation, making them essential components in radiation detectors for medical diagnostics (CT, PET scans), security screening, and scientific research.

Future research could position this compound as a key building block in this field:

Polymeric Scintillators : The 2-phenyloxazole (B1349099) core of the molecule provides the necessary fluorescent properties, while the reactive iodomethyl group serves as a handle for covalently bonding the fluorophore to a polymer matrix, such as polystyrene or polyvinyltoluene. This covalent attachment can improve the chemical stability and performance of plastic scintillators.

Wavelength Shifters : These materials absorb light at one wavelength and re-emit it at a longer, more easily detectable wavelength. The 2-phenyloxazole moiety is effective at shifting UV fluorescence into the visible light spectrum. By functionalizing polymers with the this compound unit, new and more efficient wavelength-shifting materials could be developed.

Integration of In Silico and Experimental Methodologies for Rational Design

The integration of computational chemistry with experimental synthesis is a powerful strategy for accelerating the discovery and optimization of new molecules. In silico methods allow researchers to predict the properties of virtual compounds before undertaking time-consuming and expensive laboratory work. This approach is particularly valuable for the rational design of this compound derivatives with tailored properties.

Future research in this area would involve:

Quantum Chemical Calculations : Methods like Density Functional Theory (DFT) can be used to calculate the optimized molecular geometry, HOMO-LUMO energy gaps, and local reactivity descriptors of novel derivatives. This information helps in understanding the electronic structure and predicting the chemical reactivity of the designed molecules.

Molecular Docking and Dynamics : For applications in medicinal chemistry, molecular docking can predict how a molecule binds to a biological target, such as an enzyme or receptor. Molecular dynamics simulations can then be used to assess the stability of the molecule within the receptor's active site over time.

QSAR and ADMET Prediction : Quantitative Structure-Activity Relationship (QSAR) models can establish a mathematical correlation between the chemical structure of a compound and its biological activity or material property. In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles helps in the early-stage evaluation of the drug-likeness and potential toxicity of new compounds, guiding the design of safer and more effective molecules.

By combining these computational tools with targeted experimental validation, researchers can more efficiently design and synthesize novel materials and therapeutic agents based on the this compound scaffold.

Table 3: Computational Methods in the Rational Design of Oxazole Derivatives

Computational Method Application Outcome
Density Functional Theory (DFT) Predicts electronic structure and reactivity. Optimized geometry, HOMO-LUMO gap, electrostatic potential maps.
Molecular Docking Simulates the interaction between a ligand and a biological target. Preferred binding modes and interaction patterns.
Molecular Dynamics (MD) Simulations Assesses the stability of ligand-receptor complexes over time. Calculation of binding free energies and stability analysis.
QSAR (Quantitative Structure-Activity Relationship) Correlates chemical structure with biological activity or physical properties. Predictive models to screen virtual libraries and prioritize candidates for synthesis.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Evaluates drug-likeness and potential toxicity profiles in silico. Early identification of compounds with favorable pharmacokinetic properties and low toxicity risk.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for confirming the structure of 4-(Iodomethyl)-2-phenyloxazole, and how are they applied?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. For example, the methylene group adjacent to iodine (CH2I) in this compound would exhibit distinct proton signals in the range of δ 4.5–5.0 ppm, as observed in related oxazole derivatives . Coupling patterns in the aromatic region (δ 7.3–8.0 ppm) help identify the phenyl substituent. Infrared (IR) spectroscopy can detect the oxazole ring’s C=N stretch (~1600–1650 cm⁻¹) and C-O-C vibrations (~1200–1300 cm⁻¹). High-resolution mass spectrometry (HRMS) is used to verify the molecular ion peak (calculated m/z: 285.0806 for C10H8INO) .

Q. How is this compound synthesized, and what are the critical reaction conditions?

  • Answer : A common route involves halogen exchange on a precursor like 4-(Chloromethyl)-2-phenyloxazole. For example, treatment with sodium iodide in acetone under reflux can substitute chlorine with iodine via an SN2 mechanism. Reaction optimization includes controlling temperature (60–80°C), solvent polarity, and reaction time (12–24 hours) to achieve yields >85% . Catalysts like KI or phase-transfer agents (e.g., tetrabutylammonium bromide) may accelerate the substitution .

Q. What are the stability considerations for storing this compound?

  • Answer : The compound is light- and moisture-sensitive due to the labile C-I bond. Storage in amber glass vials under inert gas (argon/nitrogen) at –20°C is recommended. Degradation products (e.g., oxazole ring-opening or iodine loss) can be monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Answer : The C-I bond serves as a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Heck reactions). For instance, coupling with aryl boronic acids using Pd(PPh3)4/Na2CO3 in THF/water at 80°C can introduce aryl groups at the methylene position. The iodine’s leaving-group ability and steric effects must be balanced; bulky ligands (e.g., XPhos) may improve selectivity . Competing side reactions (e.g., β-hydride elimination) require careful optimization of catalyst loading (1–5 mol%) and base strength .

Q. What computational methods are used to predict the biological activity of this compound derivatives?

  • Answer : Density Functional Theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to target proteins (e.g., fungal CYP51 for antifungal activity). Parameters like LogP (experimental: ~3.0) and polar surface area (26 Ų) inform pharmacokinetic predictions .

Q. How do solvent effects impact the regioselectivity of nucleophilic substitutions on this compound?

  • Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SN2 reactions, favoring direct substitution at the iodomethyl group. In contrast, protic solvents (e.g., ethanol) may promote oxazole ring-opening via acid-catalyzed mechanisms. Solvent choice also affects reaction rates; kinetic studies in acetonitrile show a 10-fold rate increase compared to toluene due to enhanced nucleophilicity .

Q. What strategies mitigate dehalogenation side reactions during synthetic modifications of this compound?

  • Answer : Catalyst selection is critical. For hydrogenation steps, Raney nickel avoids deiodination observed with palladium catalysts . For photochemical reactions, UV light exposure should be minimized. Reductive conditions (e.g., Zn/HOAc) require strict temperature control (<40°C) to prevent iodine loss .

Methodological Guidance

Q. How can researchers optimize the purification of this compound?

  • Answer : Column chromatography (silica gel, hexane/ethyl acetate 4:1) effectively removes unreacted precursors. For higher purity (>99%), recrystallization from ethanol/water (1:3) yields colorless crystals. Analytical HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) confirms purity, with a retention time of ~6.2 minutes .

Q. What are the best practices for analyzing reaction intermediates in multi-step syntheses involving this compound?

  • Answer : Use tandem LC-MS to track intermediates in real-time. For example, the SN2 substitution intermediate (this compound) can be identified via [M+H]+ ion at m/z 286.08. In-situ IR monitors C-I bond formation (500–600 cm⁻¹) .

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